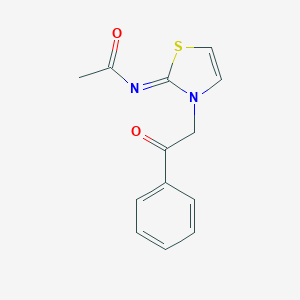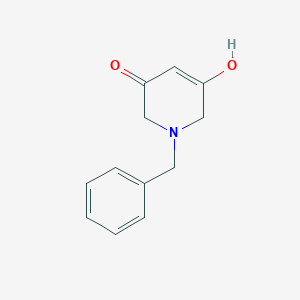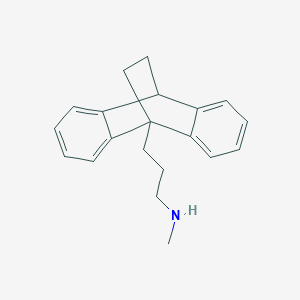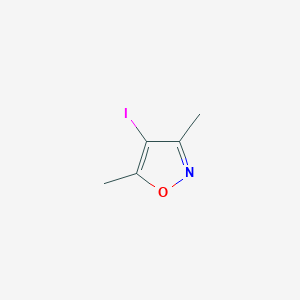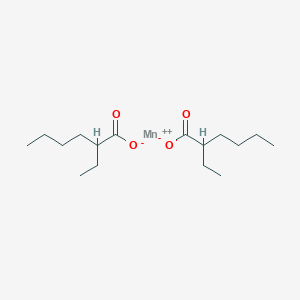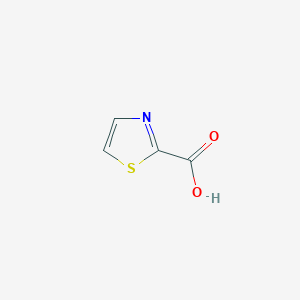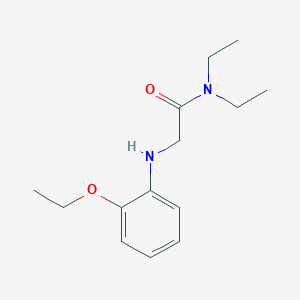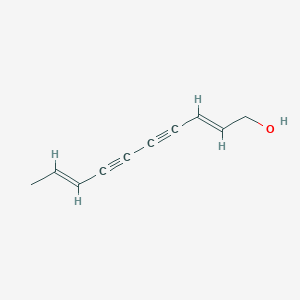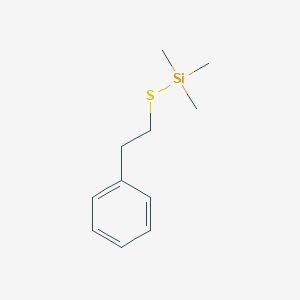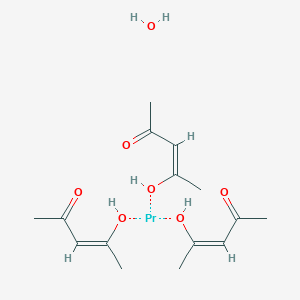
Tris(pentane-2,4-dionato-O,O')praseodymium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(pentane-2,4-dionato-O,O’)praseodymium is a coordination compound of praseodymium with three pentane-2,4-dionate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(pentane-2,4-dionato-O,O’)praseodymium typically involves the reaction of praseodymium chloride with pentane-2,4-dione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for Tris(pentane-2,4-dionato-O,O’)praseodymium are similar to laboratory synthesis but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tris(pentane-2,4-dionato-O,O’)praseodymium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state praseodymium complexes.
Reduction: It can be reduced to form lower oxidation state praseodymium complexes.
Substitution: The pentane-2,4-dionate ligands can be substituted with other ligands to form different coordination complexes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions include various praseodymium coordination complexes with different ligands and oxidation states .
Scientific Research Applications
Tris(pentane-2,4-dionato-O,O’)praseodymium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other praseodymium complexes.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is being conducted on its potential use in targeted drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of high-performance materials, such as advanced ceramics and phosphors for lighting and display technologies.
Mechanism of Action
The mechanism of action of Tris(pentane-2,4-dionato-O,O’)praseodymium involves its ability to form stable coordination complexes with various ligands. This allows it to interact with specific molecular targets and pathways, leading to its desired effects. For example, in biological applications, the compound can bind to specific proteins or enzymes, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tris(pentane-2,4-dionato-O,O’)praseodymium include:
- Tris(pentane-2,4-dionato-O,O’)gallium
- Tris(pentane-2,4-dionato-O,O’)aluminium
- Tris(3-nitropentane-2,4-dionato-κ2 O,O′) complexes of Cr(III), Mn(III), Fe(III), and Co(III)
Uniqueness
What sets Tris(pentane-2,4-dionato-O,O’)praseodymium apart from these similar compounds is its unique combination of praseodymium and pentane-2,4-dionate ligands, which confer specific chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and biomedical research.
Properties
CAS No. |
14553-09-4 |
|---|---|
Molecular Formula |
C15H24O6Pr |
Molecular Weight |
441.25 g/mol |
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;praseodymium |
InChI |
InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI Key |
GJBVHFHGJITKDR-LNTINUHCSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3] |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Pr] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pr] |
Key on ui other cas no. |
14553-09-4 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



